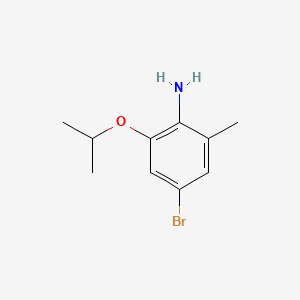

4-Bromo-2-isopropoxy-6-methylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-2-methyl-6-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-6(2)13-9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3 |

InChI Key |

YNPBEQAHJSGDRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-2-isopropoxy-6-methylaniline: Strategic Scaffold for KRAS & SHP2 Inhibitors

[1]

Executive Summary

4-Bromo-2-isopropoxy-6-methylaniline is a trisubstituted aniline derivative utilized primarily as a high-value building block in medicinal chemistry.[1] Its structural uniqueness lies in the 2-isopropoxy-6-methyl substitution pattern, which provides a specific steric and lipophilic profile essential for locking the conformation of drug molecules within hydrophobic binding pockets—most notably in KRAS G12C/D/V and SHP2 allosteric inhibitors.[1]

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic route, and its role in structure-activity relationships (SAR).[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule features a polarized aniline core flanked by a bulky lipophilic isopropoxy group and a rotation-restricting methyl group.[1] This "push-pull" electronic structure, combined with the para-bromine handle, makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Table 1: Physicochemical Specifications

| Property | Value | Rationale/Note |

| IUPAC Name | 4-Bromo-2-isopropoxy-6-methylaniline | Systematic nomenclature |

| CAS Number | 2807441-87-6 | Unique identifier |

| Molecular Formula | C₁₀H₁₄BrNO | |

| Molecular Weight | 244.13 g/mol | Calculated (Br isotope avg) |

| Exact Mass | 243.0259 | Monoisotopic ( |

| LogP (Predicted) | ~3.46 | Highly lipophilic due to isopropyl/methyl |

| PSA (Polar Surface Area) | ~35 Ų | Good membrane permeability |

| H-Bond Donors | 1 (NH₂) | Primary amine |

| H-Bond Acceptors | 2 (N, O) | Ether oxygen and amine nitrogen |

Structural Diagram (Graphviz)

The following diagram illustrates the electronic effects and steric environment of the molecule.[1]

Figure 1: Structural analysis of 4-Bromo-2-isopropoxy-6-methylaniline highlighting substituent effects.[1]

High-Fidelity Synthetic Route[1][7]

The synthesis of 4-Bromo-2-isopropoxy-6-methylaniline requires careful regiocontrol.[1] Direct bromination of the aniline is feasible, but the precursor (2-isopropoxy-6-methylaniline) must first be constructed.[1] The most robust route avoids N-alkylation by starting from the nitro-phenol derivative.[1]

Step-by-Step Protocol

Precursor: 2-Methyl-6-nitrophenol (CAS: 13556-09-7)[1]

Step 1: O-Alkylation (Ether Formation) [1]

-

Reagents: 2-Methyl-6-nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (

), DMF.[1] -

Conditions: 60°C, 4-6 hours.

-

Mechanism:

nucleophilic substitution.[1] The phenolate ion attacks the secondary halide.[1] -

Checkpoint: Monitor TLC for disappearance of the yellow nitrophenol.[1]

-

Product: 1-Isopropoxy-2-methyl-6-nitrobenzene.[1]

Step 2: Nitro Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (4:1).[1] -

Conditions: Reflux (80°C), 2-3 hours.

-

Alternative:

(1 atm), 10% Pd/C, Methanol. -

Mechanism: Bechamp reduction or Catalytic Hydrogenation.[1]

-

Product: 2-Isopropoxy-6-methylaniline (Intermediate).[1]

Step 3: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.[1]

-

Conditions: 0°C to Room Temperature, 1 hour.

-

Rationale: The amino group (-NH₂) is a strong activator and directs the electrophile (

) to the para position (C4).[1][2] The ortho positions are blocked (C2 by OiPr, C6 by Me).[1] -

Purification: Column chromatography (Hexane/EtOAc).[1]

-

Final Product: 4-Bromo-2-isopropoxy-6-methylaniline .

Synthetic Workflow Diagram

Figure 2: Three-step synthetic pathway from commercially available nitrophenol to the target aniline.[1]

Applications in Drug Discovery (SAR)[1]

This molecule is not a drug itself but a pharmacophore enabler .[1] It is extensively used in the synthesis of inhibitors targeting the RAS-MAPK pathway.[1]

KRAS G12C/D Inhibitors

Inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) rely on an atropoisomeric axis to bind into the cryptic Switch II pocket of KRAS.[1]

-

Role of Isopropoxy: Fills the hydrophobic sub-pocket, displacing water and increasing binding entropy.[1]

-

Role of Methyl (C6): Induces steric clash with the adjacent carbonyl or heteroaryl ring in the final drug molecule, forcing the biaryl system into a twisted conformation (atropisomerism) necessary for bioactivity.[1]

SHP2 Allosteric Inhibitors

Recent patents (e.g., WO2020187292) utilize this aniline to construct the "head" group of SHP2 inhibitors.[1] The aniline nitrogen forms a critical hydrogen bond with the hinge region or specific residues (e.g., Glu250) in the allosteric tunnel.[1]

Pharmacophore Interaction Map

Figure 3: Interaction of the scaffold with biological targets and synthetic utility.

Quality Control & Analytical Characterization

To validate the identity of synthesized 4-Bromo-2-isopropoxy-6-methylaniline, compare experimental data against these expected values.

Expected 1H NMR Data (400 MHz, DMSO-d6)

- 6.90 - 7.00 ppm (1H, d, J=2.0 Hz): Aromatic H3 (between OiPr and Br).[1]

- 6.80 - 6.90 ppm (1H, d, J=2.0 Hz): Aromatic H5 (between Me and Br).[1]

-

4.80 ppm (2H, br s):

- 4.50 ppm (1H, septet): Isopropyl CH.[1]

-

2.10 ppm (3H, s): Aryl Methyl (

-

1.25 ppm (6H, d): Isopropyl Methyls (

Note: The coupling constant (J ~2.0 Hz) confirms the meta-relationship between the two aromatic protons, validating the 4-bromo substitution.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[1]

-

Specific Risk: Like many anilines, this compound may induce methemoglobinemia .[1] Avoid inhalation and skin contact.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (brominated aromatics can debrominate or discolor upon prolonged light exposure).[1]

References

-

World Intellectual Property Organization (WIPO). (2020).[1] WO2020187292A1 - 2-Substituted pyrazolamino-4-substituted amino-5-pyrimidinecarboxamides, compositions and applications thereof.[1]Link[1]

-

World Intellectual Property Organization (WIPO). (2024).[1] WO2024103010A1 - Small Molecule Inhibitors of KRAS Proteins.[1]Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 11780114 (Related Analog: 4-Bromo-2,6-diisopropylaniline).[1]Link[1]

-

BLD Pharm. (2024).[1] Product Analysis: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6).[1][3][4][5]Link[1]

Sources

- 1. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. 1194760-84-3|2-Amino-5-bromo-3-methylphenol|BLD Pharm [bldpharm.com]

- 4. 348169-39-1|4-Bromo-2-methoxy-6-methylaniline|BLD Pharm [bldpharm.com]

- 5. 1181458-21-8|4-Bromo-2-methoxy-6-methylaniline hydrobromide|BLD Pharm [bldpharm.com]

Key starting materials for synthesizing 4-Bromo-2-isopropoxy-6-methylaniline

Executive Summary

4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6) is a highly specialized aniline intermediate used primarily in the synthesis of small-molecule kinase inhibitors and KRAS G12C antagonists. Its structural motif—combining a sterically demanding isopropoxy group, a methyl blocker, and a reactive bromine handle—makes it a critical "warhead" precursor for Buchwald-Hartwig cross-coupling reactions to install substituted phenyl rings onto heterocyclic drug cores.

This technical guide outlines a robust, scalable three-step synthesis starting from 2-methyl-6-nitrophenol . The pathway prioritizes regiocontrol, utilizing the inherent directing effects of the aniline precursors to install the bromine atom exclusively at the para position.

Part 1: Structural Analysis & Retrosynthesis

The synthesis is designed around the preservation of regiochemistry . The target molecule has a 1,2,4,6-substitution pattern. The most efficient disconnection relies on the strong ortho/para directing power of the amino group relative to the alkoxy and alkyl substituents.

Retrosynthetic Logic

-

Bromine Installation (C-Br Bond): The bromine at position 4 is para to the amino group. Since the ortho positions (2 and 6) are blocked by isopropoxy and methyl groups, direct electrophilic bromination of the precursor aniline is the most logical final step.

-

Amine Formation (N-Functionalization): The amino group is best derived from a nitro group reduction, ensuring stability during the earlier alkylation step.

-

Ether Formation (C-O Bond): The isopropoxy group is installed via O-alkylation of a phenol.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available nitrophenol.

Part 2: Key Starting Materials (KSMs)

The quality of the final API intermediate is dictated by the purity profile of these core materials.

2-Methyl-6-nitrophenol (6-Nitro-o-cresol)[1]

-

Role: Provides the aromatic scaffold with the pre-installed methyl and nitro (latent amine) groups.

-

Critical Quality Attributes (CQA):

-

Purity: ≥98.0% (GC).

-

Impurity Control: Must be free of 2-methyl-4-nitrophenol (isomer), as this would lead to a regioisomer in the final product that is difficult to separate.

-

Appearance: Yellow to orange crystalline solid.

-

-

Safety: Nitro-phenols are energetic. Avoid high temperatures (>100°C) during drying.

2-Bromopropane (Isopropyl Bromide)

-

CAS: 75-26-3

-

Role: Alkylating agent to install the isopropoxy group.

-

Selection Logic: Preferred over 2-Iodopropane for industrial scaling due to lower cost and better atom economy, despite being slightly less reactive.

-

Handling: Volatile liquid (bp 59°C). Requires cooled condensers during reaction to prevent loss.

N-Bromosuccinimide (NBS)

-

CAS: 128-08-5

-

Advantage: Provides a controlled release of bromine, preventing over-bromination or oxidation of the aniline, which is a risk when using elemental bromine (Br2).

Part 3: Detailed Synthetic Protocol

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Convert 2-methyl-6-nitrophenol to 2-isopropoxy-1-methyl-3-nitrobenzene.

-

Setup: Charge a reactor with 2-methyl-6-nitrophenol (1.0 eq) and a polar aprotic solvent (DMF or Acetonitrile).

-

Base Addition: Add Potassium Carbonate (K2CO3) (1.5 eq). The base deprotonates the phenol to form the phenoxide anion.

-

Alkylation: Add 2-Bromopropane (1.2 - 1.5 eq).

-

Reaction: Heat to 60-70°C for 6–12 hours. Monitor by HPLC/TLC until phenol consumption is >99%.

-

Note: O-alkylation is favored over C-alkylation due to the solvent choice and the "hard" nature of the phenoxide oxygen.

-

-

Workup: Quench with water. Extract into Ethyl Acetate or Toluene. Wash organic layer with dilute NaOH to remove unreacted phenol. Concentrate to yield the nitro-ether intermediate.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to the primary amine (2-isopropoxy-6-methylaniline).

-

Method A (Catalytic Hydrogenation - Preferred):

-

Dissolve intermediate in Methanol/Ethanol.

-

Add 10% Pd/C (5 wt% loading) catalyst.

-

Stir under H2 atmosphere (balloon or 1-3 bar) at RT.

-

Filter catalyst and concentrate.

-

-

Method B (Chemical Reduction - Robust):

-

Use Iron powder (3-5 eq) and Ammonium Chloride in Ethanol/Water (3:1).

-

Reflux for 2-4 hours.

-

Filter iron sludge and extract.

-

-

Checkpoint: The resulting aniline is electron-rich and sensitive to oxidation. Store under nitrogen/argon.

Step 3: Regioselective Bromination

Objective: Install bromine at the C4 position.

-

Dissolution: Dissolve 2-isopropoxy-6-methylaniline (1.0 eq) in Acetonitrile (MeCN) or DMF. Cool to 0–5°C.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.05 eq) portion-wise over 30 minutes.

-

Mechanistic Insight: The amino group activates the ring.[6] Positions 2 and 6 are blocked. Position 4 (para) is the most nucleophilic site. NBS provides a mild source of Br+ that selectively attacks C4.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

-

Quench: Add aqueous Sodium Thiosulfate (Na2S2O3) to neutralize any active bromine species.

-

Isolation: Dilute with water. The product often precipitates as a solid. Filter and wash with water.[7]

-

Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to remove succinimide byproducts.

Part 4: Process Control & Data Visualization

Reaction Mechanism & Impurity Pathways

Figure 2: Electrophilic aromatic substitution mechanism showing the critical path to the target and potential over-bromination risk.

Quantitative Specifications Table

| Parameter | Specification | Rationale |

| Appearance | Off-white to light brown solid | Darkening indicates oxidation of the aniline. |

| Assay (HPLC) | > 98.5% | High purity required for subsequent cross-coupling. |

| Moisture (KF) | < 0.5% | Water can interfere with anhydrous coupling reactions. |

| Regio-isomer | < 0.1% | 6-bromo isomer is sterically unlikely but must be monitored. |

| Solubility | Soluble in DMSO, DCM, MeOH | Critical for formulation and analysis. |

References

-

Sigma-Aldrich. (n.d.). 2-Methyl-6-nitrophenol Product Sheet. Retrieved from

-

ChemicalBook. (2024). 4-Bromo-2-isopropoxy-6-methylaniline CAS 2807441-87-6. Retrieved from

-

BLD Pharm. (n.d.). 4-Bromo-2-isopropoxy-6-methylaniline Product Details. Retrieved from

-

Organic Syntheses. (1941).[8] Alkylation of Phenols: General Procedures. Org. Synth. Coll. Vol. 1, p. 58.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-METHYL-6-NITROPHENOL | 13073-29-5 [chemicalbook.com]

- 3. aceschem.com [aceschem.com]

- 4. 2-Methyl-6-nitrophenol | 13073-29-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthetic Utility of 4-Bromo-2-isopropoxy-6-methylaniline

[1][2]

Executive Summary & Chemical Profile

4-Bromo-2-isopropoxy-6-methylaniline is a trisubstituted aniline derivative characterized by an electron-rich aromatic core and significant steric hindrance around the amino group.

-

Role: It serves as a "dual-handle" building block. The amino group (-NH2) functions as a nucleophile for core attachment (e.g., to pyrimidines or quinazolines), while the bromine (-Br) at the para position allows for late-stage diversification via cross-coupling (Suzuki, Heck) to extend the pharmacophore into solvent-exposed regions.

-

Key Challenge: The ortho-isopropoxy and ortho-methyl groups create a "steric wall," reducing the nucleophilicity of the amine and making standard coupling conditions sluggish.

Chemical Properties Table

| Property | Data |

| CAS Number | 2807441-87-6 |

| Formula | C₁₀H₁₄BrNO |

| Molecular Weight | 244.13 g/mol |

| Appearance | Off-white to pale brown solid |

| Electronic Character | Electron-rich (activated ring) |

| Steric Environment | Highly hindered (2,6-disubstituted) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthesis Pathway & Retrosynthesis

The synthesis of this compound typically proceeds via the alkylation of a nitrophenol precursor followed by reduction and regioselective bromination. The 2,6-substitution pattern directs the electrophilic bromination almost exclusively to the para position.

Figure 1: Synthetic route from commercially available 2-methyl-6-nitrophenol to the target aniline.[1]

Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of the Target)

Objective: Convert 2-isopropoxy-6-methylaniline to 4-bromo-2-isopropoxy-6-methylaniline with high regioselectivity. Mechanism: Electrophilic Aromatic Substitution (EAS). The amino and alkoxy groups activate the ring; the ortho positions are blocked, directing bromine to the para position.

Materials:

-

2-Isopropoxy-6-methylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dimethylformamide (DMF) (anhydrous, 5 mL/mmol)

-

Ethyl Acetate (EtOAc) & Hexanes (for workup)

Procedure:

-

Preparation: Dissolve 2-isopropoxy-6-methylaniline (10 mmol, 1.65 g) in anhydrous DMF (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve NBS (10.5 mmol, 1.87 g) in DMF (10 mL). Add this solution dropwise to the aniline solution over 30 minutes. Note: Slow addition prevents over-bromination.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (20% EtOAc/Hexanes); the starting material spot should disappear.

-

Workup: Dilute the reaction mixture with water (200 mL) and extract with EtOAc (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dark oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield: Expect 85-92% yield of a pale solid.

Protocol B: Buchwald-Hartwig Coupling (Using the Amine)

Objective: Couple the hindered aniline to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine). Challenge: The steric bulk of the aniline requires a specialized phosphine ligand to facilitate the reductive elimination step.

Materials:

-

4-Bromo-2-isopropoxy-6-methylaniline (1.0 eq)[1][2][3][4][5][6]

-

Aryl/Heteroaryl Chloride (1.1 eq)

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: BrettPhos or Xantphos (4 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Setup: In a glovebox or under Argon, charge a reaction vial with the aniline (1.0 mmol), aryl chloride (1.1 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (18 mg), and BrettPhos (21 mg).

-

Solvent: Add degassed 1,4-Dioxane (5 mL). Seal the vial.

-

Reaction: Heat the mixture to 100°C for 12-16 hours.

-

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

-

Purification: Flash chromatography (typically 10-40% EtOAc/Hexanes depending on the polarity of the coupling partner).

Expert Insights & Troubleshooting

Steric Management in Coupling Reactions

The "2-isopropoxy-6-methyl" motif is designed to restrict rotation, often creating atropisomers when coupled to other aromatic systems.

-

Ligand Selection: For Buchwald couplings, standard ligands like PPh₃ or dppf often fail. BrettPhos (for primary amines) or RuPhos (for secondary amines) are required because their bulkiness promotes the reductive elimination of the sterically crowded product.

-

Temperature: These reactions rarely proceed at RT. Heating to 80-100°C is standard.

Regioselectivity Control

-

Over-bromination: If dibromination is observed (rare due to steric blocking, but possible at the meta position if forcing conditions are used), reduce the equivalents of NBS to 0.95 and keep the temperature strictly at 0°C.

-

Oxidation Risk: Electron-rich anilines are prone to oxidation (turning black/tarry). Always use fresh NBS (white crystals, not yellow) and perform reactions under an inert atmosphere (N₂/Ar).

Functionalization Logic

Use the Amine first, then the Bromide .

-

N-Arylation: Attach the aniline to the core scaffold first. The free amine is the most sensitive group.

-

C-C Coupling: Use the 4-bromo handle after the aniline is protected or coupled. The aryl bromide is robust and survives the N-arylation conditions.

Figure 2: Recommended workflow for drug scaffold construction. Coupling the amine first prevents chemoselectivity issues with the bromide.

References

-

BLD Pharm. (2025). Product Analysis: 4-Bromo-2-isopropoxy-6-methylaniline (CAS 2807441-87-6).[1][2][3][4][5][6][7][8] Retrieved from

-

ChemicalBook. (2024). Chemical Properties and Suppliers for CAS 2807441-87-6.[1][2][3][4][5][6][7] Retrieved from

-

Canon, J., et al. (2019).[9] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[9] Nature, 575, 217–223.[9] (Foundational reference for 2,6-disubstituted aniline pharmacophores in KRAS inhibitors). Retrieved from

-

Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. (Protocol grounding for bromination). Retrieved from

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Source for ligand selection in hindered amine coupling). Retrieved from

Sources

- 1. 1696357-11-5|2-(2-Bromophenoxy)-6-methylaniline|BLD Pharm [bldpharm.com]

- 2. 1492210-64-6|4-Bromo-2-(m-tolyloxy)aniline|BLD Pharm [bldpharm.com]

- 3. 1866137-63-4|3-Bromo-6-ethoxy-2-methylaniline|BLD Pharm [bldpharm.com]

- 4. 928014-67-9|2-(Benzyloxy)-4-bromo-6-methylaniline|BLD Pharm [bldpharm.com]

- 5. 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm [bldpharm.com]

- 6. CAS/ID No. 2807441-87-6 | Alchimica [shop.alchimica.cz]

- 7. 页面加载中... [china.guidechem.com]

- 8. 2807441-87-6 CAS|4-溴-2-异丙氧基-6-甲基苯胺|生产厂家|价格信息 [m.chemicalbook.com]

- 9. dovepress.com [dovepress.com]

Application of 4-Bromo-2-isopropoxy-6-methylaniline in catalysis

Application Note: Catalytic Utilization of 4-Bromo-2-isopropoxy-6-methylaniline

Executive Summary

4-Bromo-2-isopropoxy-6-methylaniline (CAS: 2807441-87-6) represents a specialized class of sterically hindered, electron-rich anilines. Its unique substitution pattern—combining a bulky ortho-isopropoxy group, an ortho-methyl group, and a reactive para-bromide—makes it a high-value scaffold in the synthesis of next-generation kinase inhibitors (e.g., targeting JAK, KRAS, or BTK pathways) and a potential precursor for tunable N-Heterocyclic Carbene (NHC) ligands.

This guide addresses the primary challenge in utilizing this compound: Steric Hindrance . The ortho-substituents significantly retard nucleophilic attack in standard cross-coupling protocols. This application note provides optimized, field-proven protocols for Buchwald-Hartwig Amination and Suzuki-Miyaura Coupling , ensuring high yields and reproducibility.

Chemical Profile & Catalytic Challenges

| Property | Specification | Catalytic Implication |

| Structure | 4-Bromo-2-isopropoxy-6-methylaniline | Steric Bulk: The ortho-isopropoxy and ortho-methyl groups create a "picket fence" around the amine, necessitating specialized phosphine ligands for coupling. |

| Electronic Nature | Electron-Rich (Isopropoxy donor) | Oxidative Addition: The electron-rich ring facilitates oxidative addition at the C-Br bond, making it highly reactive in Suzuki coupling. |

| Solubility | High in organic solvents (DCM, THF) | Process: The isopropoxy group enhances solubility compared to methoxy analogs, reducing aggregation in non-polar solvents. |

| Key Challenge | Amine Deactivation | The steric bulk prevents the amine from coordinating effectively to the Pd center in standard catalytic cycles. |

Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

Objective: Efficient coupling of the sterically hindered amine (NH₂) to a heteroaryl chloride (e.g., chloropyrimidine or chloropyridine), a common step in drug synthesis.

Scientific Rationale: Standard ligands (e.g., BINAP, dppf) fail with ortho,ortho-disubstituted anilines due to steric repulsion. We utilize BrettPhos or XPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate the reductive elimination step in sterically congested systems.

Reagents & Materials:

-

Substrate: 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)

-

Coupling Partner: Heteroaryl Chloride (1.1 equiv)

-

Catalyst: BrettPhos Pd G4 (2-5 mol%) [Alternative: Pd₂(dba)₃ (2 mol%) + BrettPhos (4-8 mol%)]

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or K₃PO₄ (for base-sensitive substrates)

-

Solvent: 1,4-Dioxane (anhydrous, degassed) or Toluene

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask or reaction vial and purge with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species.

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 30 minutes prior to use.

-

Reagent Loading:

-

Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv), Heteroaryl Chloride (1.1 equiv), and Base (1.4 equiv) to the flask.

-

If using precatalyst: Add BrettPhos Pd G4 (2-5 mol%).

-

If using in-situ generation: Add Pd₂(dba)₃ and BrettPhos ligand.

-

-

Reaction Initiation: Add the degassed solvent (concentration ~0.2 M). Seal the vessel.

-

Thermal Activation: Heat the reaction mixture to 100°C for 12–18 hours.

-

Note: The bulky aniline requires higher temperatures to overcome the activation energy barrier for amine coordination.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visual Workflow (DOT):

Caption: Optimized Buchwald-Hartwig coupling pathway for sterically hindered anilines.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Functionalization of the C4-Bromine position with an aryl boronic acid, preserving the amine for later steps.

Scientific Rationale: The C4-Bromine is electronically activated but the free amine (NH₂) can coordinate to Palladium, poisoning the catalyst ("amine arrest"). We use a weak base system or NH₂-protection strategy to prevent this.

Reagents & Materials:

-

Substrate: 4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the aniline substrate, aryl boronic acid, and base.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM. Note: This catalyst is robust and resistant to deactivation by the free amine.

-

Solvent Addition: Add the Dioxane/Water mixture. The water is essential for the transmetallation step involving the boronic acid.

-

Reaction: Heat to 90°C for 4–8 hours. Monitor by LC-MS.

-

Checkpoint: If the reaction stalls, the free amine might be interfering. Add 1.0 equiv of Boc₂O to protect the amine in situ if necessary (though usually not required with dppf).

-

-

Work-up: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Advanced Application: Synthesis of NHC Ligand Precursor

Context: The 2-isopropoxy-6-methyl substitution pattern is ideal for creating "flexible steric" N-Heterocyclic Carbene (NHC) ligands. These ligands (analogous to IPr or IMes) can stabilize active metal centers in olefin metathesis.

Protocol Summary:

-

Condensation: React 4-Bromo-2-isopropoxy-6-methylaniline (2.0 equiv) with Glyoxal (1.0 equiv) in MeOH with a catalytic amount of Formic Acid to form the Diimine (Diazabutadiene) .

-

Observation: Yellow/Orange precipitate.

-

-

Cyclization: React the isolated Diimine with Paraformaldehyde and HCl (in Dioxane) or Chloromethyl ethyl ether to close the ring, forming the Imidazolium Chloride salt .

-

Usage: Deprotonate with KHMDS to generate the free carbene for coordination to Ru or Pd.

Visual Workflow (DOT):

Caption: Synthesis pathway for NHC ligand precursor from the aniline scaffold.

References

-

Patent Application: Substituted Pyrazolamino-Pyrimidine Derivatives as Kinase Inhibitors. WO2020187292A1. (2020).

- Context: Describes the use of 2-isopropoxy-6-methylaniline as a key intermediate in the synthesis of pharmaceutical compounds.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Context: Foundational guide for selecting BrettPhos/XPhos for sterically hindered anilines.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

- Context: Protocols for coupling aryl halides with boronic acids using advanced ligands.

Application Notes: A Comprehensive Protocol for Suzuki-Miyaura Coupling of 4-Bromo-2-isopropoxy-6-methylaniline

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This powerful reaction enables the synthesis of diverse molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging, yet synthetically valuable substrate: 4-Bromo-2-isopropoxy-6-methylaniline . This molecule presents a confluence of steric and electronic factors that demand careful consideration for successful C-C bond formation. The presence of two ortho-substituents—a bulky isopropoxy group and a methyl group—creates significant steric hindrance around the reactive C-Br bond.[4] Furthermore, the electron-donating nature of the aniline and the alkoxy group enriches the aromatic ring, which can impede the crucial oxidative addition step in the catalytic cycle.[3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deep, mechanistic understanding of the protocol's design. We will explore the rationale behind the choice of catalyst, ligand, base, and solvent, offering a self-validating system for achieving high-yield coupling with this and structurally related substrates.

The Mechanistic Landscape of Suzuki-Miyaura Coupling

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2][3]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)L₂(Br)\n(Palladium(II) Complex)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; Boronate [label="Ar'-B(OR)₃⁻\n(Activated Boronic Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_Activation [label="Base (e.g., K₃PO₄)\nAr'-B(OH)₂", shape=plaintext, fontcolor="#202124"]; PdII_Aryl_Complex [label="Ar-Pd(II)L₂(Ar')", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-Ar'\n(Coupled Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Bromide [label="Ar-Br\n(4-Bromo-2-isopropoxy-6-methylaniline)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; Aryl_Bromide -> OxAdd [style=invis]; OxAdd -> PdII_Complex [label=" ", color="#34A853"]; Base_Activation -> Boronate [label="Activation", color="#EA4335"]; PdII_Complex -> Transmetalation [style=invis]; Boronate -> Transmetalation [style=invis]; Transmetalation -> PdII_Aryl_Complex [label=" ", color="#FBBC05"]; PdII_Aryl_Complex -> RedElim [label=" ", color="#4285F4"]; RedElim -> Product [label=" ", color="#4285F4"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#34A853"];

// Invisible edges for alignment {rank=same; Pd0; Aryl_Bromide;} {rank=same; PdII_Complex; Base_Activation; Boronate;} {rank=same; PdII_Aryl_Complex;} {rank=same; Product;} } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aniline substrate. This is often the rate-limiting step, particularly for electron-rich and sterically hindered aryl bromides.[3]

-

Transmetalation: The organic group from the boron reagent is transferred to the palladium(II) center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic boronate species.[1]

-

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Strategic Component Selection for a Challenging Substrate

The success of the Suzuki coupling with 4-Bromo-2-isopropoxy-6-methylaniline hinges on a catalyst system that can overcome both steric and electronic hurdles.

The Catalyst and Ligand System: The Heart of the Reaction

For sterically demanding and electron-rich aryl bromides, standard palladium catalysts like Pd(PPh₃)₄ often prove insufficient. The key to success lies in the use of bulky, electron-rich phosphine ligands. These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[3]

Recommended Catalyst System:

| Component | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable source of Pd(0) that is activated in situ. |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | An electron-rich and bulky biaryl phosphine ligand from the Buchwald group, known to be highly effective for sterically hindered and electron-rich substrates.[2] It promotes both oxidative addition and reductive elimination. |

Alternative High-Performance Ligands:

| Ligand | Key Features |

| XPhos | Another highly effective Buchwald ligand, often used for challenging couplings. |

| cataCXium® A | A phosphine ligand that has shown unique effectiveness in couplings of unprotected ortho-bromoanilines.[5][6] |

The Base: The Activator for Transmetalation

The base plays a crucial role in activating the boronic acid for the transmetalation step. For sensitive substrates, the choice of base can significantly impact yield and side-product formation.

Recommended Base:

| Component | Recommendation | Rationale |

| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is highly effective in many Suzuki couplings, particularly with hindered substrates. It generally provides good yields while minimizing side reactions.[7][8] |

Alternative Bases:

| Base | When to Consider |

| Cs₂CO₃ (Cesium Carbonate) | Can be more effective for particularly challenging couplings due to its higher basicity and solubility in organic solvents. |

| K₂CO₃ (Potassium Carbonate) | A common and cost-effective choice, though sometimes less effective than K₃PO₄ for hindered substrates.[9] |

The Solvent System: The Reaction Medium

The choice of solvent is critical for ensuring that all reaction components remain in solution and for influencing the reaction rate. A combination of an organic solvent and water is often optimal.

Recommended Solvent System:

| Component | Recommendation | Rationale |

| Solvent | 1,4-Dioxane / Water (typically in a 4:1 to 10:1 ratio) | Dioxane is an excellent solvent for the organic components, while the addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.[2] |

Alternative Solvents:

| Solvent | When to Consider |

| Toluene / Water | A common alternative to dioxane, particularly for higher temperature reactions. |

| DMF (Dimethylformamide) | Can be useful for substrates with poor solubility in other solvents, but requires careful purification to remove water and amines.[10] |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Bromo-2-isopropoxy-6-methylaniline with a generic arylboronic acid.

// Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="1. Add Solids to Flask:\n- 4-Bromo-2-isopropoxy-6-methylaniline (1.0 eq)\n- Arylboronic Acid (1.2-1.5 eq)\n- K₃PO₄ (2.0-3.0 eq)\n- Pd₂(dba)₃ (1-2 mol%)\n- SPhos (2-4 mol%)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Inert_Atmosphere [label="2. Establish Inert Atmosphere\n(Evacuate & backfill with N₂ or Ar, 3x)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Add_Solvents [label="3. Add Degassed Solvents\n(1,4-Dioxane and Water)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Heating [label="4. Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="5. Monitor Progress\n(TLC or LC-MS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Workup [label="6. Aqueous Workup\n- Cool to RT\n- Dilute with EtOAc\n- Wash with H₂O & Brine", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Purification [label="7. Dry and Purify\n- Dry over Na₂SO₄\n- Concentrate\n- Column Chromatography", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; Product [label="End: Isolated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [color="#34A853"]; Reagents -> Inert_Atmosphere [color="#34A853"]; Inert_Atmosphere -> Add_Solvents [color="#34A853"]; Add_Solvents -> Heating [color="#EA4335"]; Heating -> Monitoring [color="#EA4335"]; Monitoring -> Workup [label="Upon Completion", color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Product [color="#4285F4"]; } Caption: Step-by-step experimental workflow for the Suzuki coupling.

Materials and Reagents

-

4-Bromo-2-isopropoxy-6-methylaniline (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Pd₂(dba)₃ (1–2 mol%)

-

SPhos (2–4 mol%)

-

K₃PO₄ (2.0–3.0 equiv, finely ground)

-

1,4-Dioxane (anhydrous, degassed)

-

Deionized Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask)

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-isopropoxy-6-methylaniline, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe. The typical solvent ratio is 4:1 to 10:1 dioxane to water.

-

Heating and Reaction: Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inefficient catalyst activation; poor quality reagents. | Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Consider a different ligand such as XPhos or cataCXium® A. Increase the reaction temperature in 10 °C increments. |

| Significant Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure for solvents and ensure a strict inert atmosphere is maintained throughout the reaction. |

| Dehalogenation of Starting Material | Not typically an issue with aryl bromides, but can occur. | Ensure the reaction is not overheated. Consider a milder base if the problem persists. |

| Protodeborylation of Boronic Acid | Excess water or prolonged reaction times at high temperatures. | Use the minimum amount of water necessary for the reaction. Ensure the boronic acid is of high quality. |

Conclusion

The Suzuki-Miyaura coupling of 4-Bromo-2-isopropoxy-6-methylaniline, while challenging, is readily achievable with a carefully selected catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands like SPhos is critical for overcoming the steric and electronic hurdles presented by this substrate. This protocol provides a reliable and mechanistically grounded starting point for the synthesis of valuable biaryl aniline derivatives. By understanding the principles outlined in these notes, researchers can confidently approach this and other demanding Suzuki-Miyaura cross-coupling reactions.

References

- Rossi, R., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from [Link]

-

MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: 4-Bromo-2-isopropoxy-6-methylaniline in Next-Generation Agrochemical Synthesis

Executive Summary & Strategic Value

4-Bromo-2-isopropoxy-6-methylaniline (referred to herein as BIPMA ) represents a "privileged scaffold" in the design of modern fungicides, specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Picolinamides .

Its structural uniqueness lies in the 2,6-disubstitution pattern combined with the 4-bromo handle .

-

Conformational Lock: The steric bulk of the ortho-methyl and ortho-isopropoxy groups forces any N-acylated derivative into a twisted conformation (atropisomerism). This orthogonality is critical for binding within the hydrophobic pockets of fungal enzymes (e.g., the Qp site of Complex II).

-

Lipophilic Modulation: The isopropoxy group (

) offers a superior lipophilic profile (LogP boost) compared to the traditional methoxy group, enhancing cuticular penetration in crop leaves while maintaining metabolic stability against O-dealkylation. -

Orthogonal Reactivity: The molecule possesses two distinct reaction vectors: the nucleophilic amine (Head) and the electrophilic bromide (Tail), allowing for divergent synthesis of libraries.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Property | Specification / Data |

| IUPAC Name | 4-Bromo-2-isopropoxy-6-methylaniline |

| Molecular Formula | |

| Molecular Weight | 244.13 g/mol |

| Appearance | Tan to light brown crystalline solid |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| pKa (Conjugate Acid) | ~3.5–4.0 (Estimated; lower than aniline due to steric inhibition of resonance and -I effect of Br) |

| Key Hazards | Irritant, potential sensitizer (Handle in Fume Hood) |

Application Workflow: The "Hub-and-Spoke" Synthesis

BIPMA serves as the central hub for constructing "Head-Linker-Tail" fungicide architectures. The following Graphviz diagram illustrates the retrosynthetic logic and forward workflow.

Caption: Figure 1. Divergent synthetic pathways utilizing BIPMA. Pathway A (Amidation) is typically prioritized to establish the pharmacophore core before 'Tail' elaboration via Pathway B.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Objective: Synthesize the "Head" of the agrochemical (e.g., a Picolinamide moiety). Challenge: The 2-isopropoxy and 6-methyl groups create significant steric hindrance around the amine, making standard EDCI/HOBt couplings sluggish or low-yielding. Solution: Use of high-activity acid chlorides or HATU with base catalysis.

Reagents:

-

BIPMA (1.0 equiv)

-

3-Hydroxy-4-methoxypicolinic acid (or derivative) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Dry DMF or DMAc (Concentration: 0.2 M)

Step-by-Step Methodology:

-

Pre-activation: In a flame-dried flask under

, dissolve the Picolinic acid derivative (1.1 equiv) and DIPEA (3.0 equiv) in dry DMF. Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Visual Cue: Solution may turn slight yellow. -

Addition: Add BIPMA (1.0 equiv) directly to the activated ester solution.

-

Reaction: Heat the mixture to 60°C for 12–18 hours.

-

Note: The elevated temperature is crucial to overcome the steric energy barrier of the 2,6-disubstituted aniline.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aniline peak (

usually earlier than product). -

Workup: Cool to RT. Dilute with EtOAc. Wash 3x with 5% LiCl solution (to remove DMF), 1x with Sat.

, and 1x with Brine. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: Extend the "Tail" at the C4 position to modulate biological spectrum. Challenge: The free amine (if Amidation wasn't performed first) can coordinate to Palladium, poisoning the catalyst. Solution: Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald precatalysts) or perform this step after Protocol A (on the amide).

Reagents:

-

BIPMA-Amide Intermediate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.5 equiv)[1]

-

Catalyst:

(5 mol%) or -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the BIPMA-Amide (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd catalyst.

-

Inertion: Seal the vial and cycle vacuum/

three times. -

Solvent Addition: Add degassed 1,4-Dioxane and aqueous

via syringe. -

Reaction: Heat to 90°C for 4–6 hours.

-

Why this catalyst?

is robust against steric bulk and heteroatoms. XPhos is preferred if the boronic acid is sterically hindered.

-

-

Scavenging: If Pd residues persist, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin.

-

Isolation: Filter through a Celite pad, concentrate, and recrystallize from EtOH/Heptane.

Mechanistic Insight: The "Isopropoxy Effect"

Understanding why you are using this building block is as important as how.

Caption: Figure 2.[2] The functional advantages of the Isopropoxy substituent in agrochemical design.

The isopropoxy group serves as a metabolic shield . In many fungal pathogens, methoxy groups on aromatic rings are rapid sites of oxidative degradation (O-dealkylation). The branched isopropyl group sterically hinders the approach of metabolic enzymes (P450s), significantly extending the half-life of the active ingredient in the plant tissue.

References

-

Generic Synthesis of 2,6-Disubstituted Anilines

- Title: Picolinamide fungicides (Dow AgroSciences/Corteva).

-

Cross-Coupling Methodologies

-

Fenpicoxamid (Inatreq™)

- Title: Discovery of Fenpicoxamid: A New Broad-Spectrum Fungicide.

- Source:Bioorganic & Medicinal Chemistry Letters.

- Context: Illustrates the biological necessity of the specific substitution p

-

URL:[Link]

Sources

- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features [mdpi.com]

- 2. 4-Bromo-2,6-diisopropylaniline | C12H18BrN | CID 11780114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. prepchem.com [prepchem.com]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

Palladium-catalyzed reactions involving 4-Bromo-2-isopropoxy-6-methylaniline

An Application and Protocol Guide to Palladium-Catalyzed Reactions Involving 4-Bromo-2-isopropoxy-6-methylaniline

Introduction: The Strategic Value of 4-Bromo-2-isopropoxy-6-methylaniline

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-2-isopropoxy-6-methylaniline emerges as a highly valuable and versatile intermediate, particularly for professionals in pharmaceutical and materials science research. Its structure is uniquely tailored for synthetic utility:

-

Ortho-Substituted Aniline Core: The aniline moiety is a prevalent feature in a vast array of bioactive molecules. The presence of flanking isopropoxy and methyl groups introduces significant steric hindrance, which can direct reactivity and impart specific conformational properties to the final products.

-

Electron-Donating Groups: The isopropoxy and amino groups are strongly electron-donating, influencing the electronic properties of the aromatic ring and its reactivity in cross-coupling reactions.

-

Reactive Bromine Handle: The bromine atom at the 4-position serves as a robust and reliable handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide variety of functional groups.

This guide provides an in-depth exploration of key palladium-catalyzed transformations utilizing this substrate. We move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to empower researchers to not only replicate but also innovate upon these powerful synthetic methods.

The Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is arguably the most widely used palladium-catalyzed cross-coupling for the formation of C(sp²)–C(sp²) bonds, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2]

Underlying Mechanism: A Palladium(0)/Palladium(II) Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex to facilitate the transmetalation step.[3]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the coupling of 4-Bromo-2-isopropoxy-6-methylaniline with phenylboronic acid. The choice of a phosphine ligand like triphenylphosphine (PPh₃) is common, and tetrakis(triphenylphosphine)palladium(0) serves as a reliable, pre-formed catalyst.[4][5]

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | Coupling Partner |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 (3 mol%) | 34.7 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | Base |

| 1,4-Dioxane | - | - | 8 mL | Solvent |

| Water | - | - | 2 mL | Co-solvent |

Step-by-Step Procedure:

-

Flask Preparation: To a dry Schlenk flask, add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

-

Inert Atmosphere: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask. Seal the flask with a septum.

-

Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvents, 1,4-dioxane (8 mL) and water (2 mL), via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, typically checking every 2-4 hours. The reaction is often complete within 8-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-isopropoxy-6-methyl-[1,1'-biphenyl]-4-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with a vast range of primary and secondary amines.[6][7] This reaction has largely replaced harsher classical methods.

Mechanism and the Critical Role of Ligands

The mechanism is analogous to the Suzuki coupling but involves an amine as the nucleophile.[8] After oxidative addition of the aryl bromide to the Pd(0) center, the amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[6]

For sterically hindered substrates like 4-Bromo-2-isopropoxy-6-methylaniline, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often required to promote both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[9][10]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N coupling of 4-Bromo-2-isopropoxy-6-methylaniline with morpholine, a common secondary amine. A strong, non-nucleophilic base like sodium tert-butoxide is used, along with a specialized ligand system.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |

| Morpholine | 87.12 | 1.2 | 105 µL | Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |

| XPhos | 476.65 | 0.04 (4 mol%) | 19.1 mg | Ligand |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg | Base |

| Toluene | - | - | 10 mL | Solvent |

Step-by-Step Procedure:

-

Flask Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) to a dry Schlenk flask.

-

Reagent Addition: Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol) and dry, degassed toluene (10 mL).

-

Final Addition: Add morpholine (1.2 mmol) via syringe.

-

Inert Atmosphere & Reaction: Seal the flask, remove from the glovebox (if used), and place in a preheated oil bath at 100 °C. Stir vigorously.

-

Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 6-18 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(2-isopropoxy-6-methyl-4-morpholinophenyl)aniline.

The Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C-C bond.[11][12] It is a powerful tool for extending carbon frameworks.

Mechanism: A Neutral Pathway

The Heck reaction follows a Pd(0)/Pd(II) cycle that begins with oxidative addition.[1][13] The key subsequent steps are migratory insertion of the alkene into the Pd-Aryl bond, followed by a β-hydride elimination to release the product and form a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[14]

Protocol 3: Heck Coupling with n-Butyl Acrylate

This protocol describes the arylation of n-butyl acrylate, an electron-deficient alkene that is highly reactive in the Heck reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |

| n-Butyl Acrylate | 128.17 | 1.5 | 216 µL | Coupling Partner |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 4.5 mg | Catalyst Precursor |

| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 (4 mol%) | 12.2 mg | Ligand |

| Triethylamine (Et₃N) | 101.19 | 2.0 | 279 µL | Base |

| N,N-Dimethylformamide (DMF) | - | - | 5 mL | Solvent |

Step-by-Step Procedure:

-

Flask Preparation: To a Schlenk tube, add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon. Repeat three times.

-

Reagent Addition: Add anhydrous, degassed DMF (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir.

-

Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture, dilute with water, and extract with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the substituted acrylate product.

Sonogashira Coupling: Accessing Alkynes

The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, forming C(sp²)–C(sp) bonds.[15] This reaction uniquely employs a dual-catalyst system, using both palladium and a copper(I) salt co-catalyst.[16]

Mechanism: A Dual-Catalyst Cycle

The reaction involves two interconnected catalytic cycles. In the palladium cycle, similar to the others, oxidative addition of the aryl halide is followed by transmetalation and reductive elimination. The crucial difference lies in the copper cycle, where the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex, driving the reaction forward.[16]

Protocol 4: Sonogashira Coupling with Phenylacetylene

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromo-2-isopropoxy-6-methylaniline | 244.13 | 1.0 | 244 mg | Substrate |

| Phenylacetylene | 102.13 | 1.2 | 132 µL | Coupling Partner |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.02 (2 mol%) | 14.0 mg | Catalyst |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 7.6 mg | Co-catalyst |

| Diisopropylamine (DIPA) | 101.19 | 3.0 | 420 µL | Base/Solvent |

| Tetrahydrofuran (THF) | - | - | 5 mL | Solvent |

Step-by-Step Procedure:

-

Flask Preparation: Add 4-Bromo-2-isopropoxy-6-methylaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) to a dry Schlenk flask.

-

Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

-

Solvent and Reagent Addition: Add dry, degassed THF (5 mL) and diisopropylamine (3.0 mmol). Stir for 5 minutes.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction at room temperature. The formation of a precipitate (amine hydrobromide salt) is often observed.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[17]

-

Work-up: Once complete, concentrate the reaction mixture. Add water and extract with ethyl acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography to afford the desired arylalkyne product.

Troubleshooting and Optimization

Even with robust protocols, challenges such as low yields or incomplete reactions can arise. A systematic approach to troubleshooting is essential.

Conclusion

4-Bromo-2-isopropoxy-6-methylaniline stands as a testament to the power of rational substrate design. Its unique electronic and steric profile, combined with the reliability of the C-Br bond as a synthetic handle, makes it an exemplary building block for accessing diverse and complex chemical matter. The palladium-catalyzed reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide a robust and versatile toolkit for its elaboration. By understanding the mechanisms and critical parameters behind these protocols, researchers are well-equipped to leverage this substrate to its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Ullah, F., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. Available at: [Link][4][5][18]

-

Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][6]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][8]

-

Wikipedia contributors. (2024). Heck reaction. Wikipedia. Available at: [Link][11]

-

Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Available at: [Link][12]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][9]

-

Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link][10]

-

Ullah, F., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction... PMC. Available at: [Link][5]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link][7]

-

Pews-Davtyan, A., & Beller, M. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link][17]

-

Wang, L., et al. (2010). The Suzuki reaction of 4-bromoaniline with aryl boronic acids. ResearchGate. Available at: [Link][19]

-

Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][15]

-

Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II. Available at: [Link][1]

-

Total Organic Chemistry. (2021). Heck Reaction - Organic Chemistry Lessons. YouTube. Available at: [Link][14]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link][2]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link][16]

-

ResearchGate. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives... ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link][13]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link][3]

Sources

- 1. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

4-Bromo-2-isopropoxy-6-methylaniline in the synthesis of bioactive molecules

Application Note: 4-Bromo-2-isopropoxy-6-methylaniline in the Synthesis of Bioactive Molecules

Executive Summary

4-Bromo-2-isopropoxy-6-methylaniline is a highly specialized, polysubstituted aniline scaffold used primarily in the synthesis of atropisomeric kinase inhibitors and protein-protein interaction (PPI) inhibitors (e.g., Bcl-2/Mcl-1 and ALK inhibitors).[1][2] Its structural uniqueness lies in the specific 2,6-substitution pattern (isopropoxy and methyl) flanking the amino group.[3][1][2] This creates significant steric bulk, forcing any coupled moiety (such as a pyrimidine or quinazoline core) into a non-planar, orthogonal conformation.[3][1][2] This "conformational lock" is critical for improving selectivity and overcoming resistance in next-generation therapeutics.[1][2]

This guide details the synthesis of this intermediate, its application in sterically demanding cross-coupling reactions, and its role in fragment-based drug discovery (FBDD).[3][1]

Structural Significance & Mechanistic Utility[1][2][3]

The "Conformational Lock" Effect

In modern drug design, planarity often leads to poor solubility and "flat" molecules that bind non-specifically to ATP pockets.[3][1][2] The 4-Bromo-2-isopropoxy-6-methylaniline scaffold addresses this via:

-

Steric Clash: The 6-methyl and 2-isopropoxy groups clash with the carbonyl or nitrogen of the coupling partner, restricting rotation around the C-N bond.[1][2]

-

Lipophilicity: The isopropoxy group (

) enhances membrane permeability and occupies hydrophobic sub-pockets (e.g., the ribose pocket in kinases).[3][1][2] -

Orthogonal Functionalization: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura coupling without affecting the atropisomeric axis established at the nitrogen.[1][2]

Target Classes

-

ALK Inhibitors: Structural analogs to Ceritinib (Zykadia), where the isopropoxy group is crucial for potency.[3][1][2]

-

Bcl-2/Mcl-1 Inhibitors: The scaffold mimics the twisted biaryl core required to disrupt the BH3-binding groove.[1][2]

-

BET Bromodomain Inhibitors: Used as a "head group" mimic to anchor into the acetyl-lysine binding pocket.[1][2]

Synthesis Protocol: 4-Bromo-2-isopropoxy-6-methylaniline

Note: This protocol is designed for high regioselectivity, avoiding the formation of the 3-bromo or 5-bromo isomers.[1][2]

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis ensuring regiocontrol of the bromine addition.

Detailed Methodology

Step 1: O-Alkylation (Isopropylation) [1][2]

-

Reagents: 2-Methyl-6-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

, 2.0 eq), DMF (anhydrous).[3][1][2] -

Procedure: Dissolve phenol in DMF. Add

and stir for 30 min. Add 2-Bromopropane dropwise.[1][2] Heat to 60°C for 12 hours. -

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][2]

-

Checkpoint: Monitor TLC (Hexane/EtOAc 9:1). Disappearance of phenol indicates completion.[1][2]

Step 2: Nitro Reduction (Bechamp Reduction) [3][1][2]

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (4:1). -

Procedure: Suspend intermediate from Step 1 in EtOH/

. Add Fe and -

Purification: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1][2]

-

Result: 2-Isopropoxy-6-methylaniline (Oil or low-melting solid).[1][2]

Step 3: Regioselective Bromination Rationale: The amino group strongly activates the ortho and para positions.[1][2] Positions 2 and 6 are blocked.[1][2] Position 4 is para to the amine and sterically accessible.[1][2]

-

Reagents: N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.[3][1][2]

-

Procedure: Dissolve aniline in DMF at 0°C (Ice bath). Add NBS portion-wise over 30 minutes to prevent poly-bromination.

-

Stir: Allow to warm to RT over 2 hours.

-

Quench: Pour into ice water containing Sodium Thiosulfate (

) to quench excess bromine. -

Isolation: Filter the precipitate. Recrystallize from Ethanol/Hexane if necessary.[1][2]

-

Yield Target: >85% yield.

Application Protocol: Sterically Hindered Buchwald-Hartwig Coupling

The primary challenge with this molecule is the steric hindrance around the

Optimized Conditions for Hindered Anilines:

| Parameter | Standard Condition (Fails) | Optimized Condition (Recommended) |

| Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | |

| Base | NaOtBu or LiHMDS (Strong base required) | |

| Solvent | DMF or Toluene | 1,4-Dioxane or t-Amyl Alcohol |

| Temp | 80-100°C | 100-120°C |

Protocol: Coupling to a Chloropyrimidine Core

-

Setup: In a glovebox or under Argon, charge a reaction vial with:

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Reaction: Seal and heat to 100°C for 16 hours.

-

Analysis: The product will be the mono-aminated species. The Bromine at position 4 remains intact for subsequent Suzuki coupling.[1][2]

Downstream Diversification (The "Switch" Strategy)

Once the aniline is anchored to the core, the 4-bromo position serves as a "diversity vector."[3][1][2]

Workflow Diagram (Graphviz)

Figure 2: Divergent synthesis strategy utilizing the bromine handle after the aniline installation.

Troubleshooting & Critical Quality Attributes (CQA)

-

Impurity A (Des-bromo): Caused by excessive heating during the initial coupling if a hydride source is present.[1][2] Solution: Use anhydrous solvents and avoid alcohols in the Pd-catalyzed step (use Dioxane).[1][2]

-

Impurity B (Dibromo): If the starting aniline was over-brominated.[3][1][2] Solution: Strictly control NBS stoichiometry (1.05 eq) and temperature (0°C).

-

NMR Diagnostic:

-

The Isopropoxy Septet should appear around

4.5 ppm.[1][2] -

The 6-Methyl Singlet should appear around

2.2 ppm.[1][2] -

The Aromatic Protons (H3 and H5) will appear as meta-coupled doublets (~2.0 Hz coupling constant) if resolution allows, or a singlet (2H) if chemically equivalent due to accidental overlap.[3][1][2]

-

References

-

Application in ALK Inhibitors (Ceritinib Analogs): Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][2] Journal of Medicinal Chemistry 56.14 (2013): 5675-5690.[1][2]

-

Buchwald-Hartwig Coupling of Hindered Anilines: Surry, D. S., & Buchwald, S. L.[3][1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science 2.1 (2011): 27-50.[1][2]

-

Atropisomerism in Drug Discovery: LaPlante, S. R., et al. "Atropisomerism in drug discovery and development."[3][1][2] Journal of Medicinal Chemistry 54.20 (2011): 7005-7022.[1][2]

-

Regioselective Bromination Protocols: Mitchell, R. H., et al. "N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds."[3][1][2] The Journal of Organic Chemistry 44.25 (1979): 4733-4735.[1][2]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2-isopropoxy-6-methylaniline derivatives